molecular formula C8H6F3N3 B13552930 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13552930
M. Wt: 201.15 g/mol
InChI Key: LAZWUYOOGJYENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods:

    Lithiation and Electrophilic Trapping: This method involves the lithiation of a precursor compound followed by trapping with electrophiles.

    Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also lead to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes such as continuous flow lithiation and electrophilic trapping. These methods ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-14-7-5(3-13-14)2-6(4-12-7)8(9,10)11/h2-4H,1H3

InChI Key

LAZWUYOOGJYENC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)C(F)(F)F

Origin of Product

United States

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